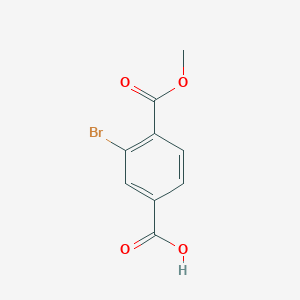

3-Bromo-4-(methoxycarbonyl)benzoic acid

Übersicht

Beschreibung

3-Bromo-4-(methoxycarbonyl)benzoic acid, also known as 3-Bromo-4-methoxybenzoic acid, is a brominated aromatic carboxylic acid. It is a white crystalline solid with a molecular weight of 252.98 g/mol. This compound is widely used in organic synthesis, as a reagent for the preparation of various compounds, and as a catalyst in polymerization reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis of SGLT2 Inhibitors

A key application of derivatives similar to 3-Bromo-4-(methoxycarbonyl)benzoic acid is in the synthesis of SGLT2 inhibitors, which are a family of promising therapeutic agents for diabetes therapy. A novel and practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a closely related compound, employed dimethyl terephthalate as the starting material. This process demonstrated scalability, cost efficiency, and a total yield of 24%, showcasing its potential for large-scale production of diabetes medications (Zhang et al., 2022).

Molecular Properties Analysis

4-Bromo-3-(methoxymethoxy) benzoic acid, a compound with a structural similarity to this compound, was studied for its structure, vibrational analysis, and chemical reactivity using Density Functional Theory (DFT). This study highlighted the compound's reactivity descriptors, including ionization energy and electrophilicity, which are crucial for understanding its behavior in chemical reactions. The influence of solvent on these reactivity parameters was also explored, providing insights into how solvation can alter a molecule's reactivity (Yadav et al., 2022).

Crystal Structure Comparison

The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing how different substituents influence the assembly of molecules into two-dimensional architectures through hydrogen bonding and π–π interactions. This comparison provides valuable insights into the structural preferences of bromo-hydroxy-benzoic acid derivatives and their potential applications in designing materials with desired properties (Suchetan et al., 2016).

Synthesis of Ester Derivatives

3-Bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester was synthesized from vanillin through a series of reactions, including bromination, oxidation, and esterification. This process achieved a total yield of 66.4%, demonstrating the feasibility of synthesizing ester derivatives of bromo-benzoic acids for various applications. The intermediates and final products were characterized using NMR and IR spectroscopy, underlining the compound's potential use in chemical synthesis and material science (Zha Hui-fang, 2011).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-4-(methoxycarbonyl)benzoic acid is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Bromo-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis and biological evaluation of retinoid X receptor-selective agonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine atom and methoxycarbonyl group are key to its binding affinity and specificity. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, impacting the health and viability of the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can lead to the production of intermediate compounds, which may have their own biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, it may accumulate in certain organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches the appropriate site of action within the cell. The compound’s activity can be modulated by its localization, as it may interact with different biomolecules in different cellular compartments .

Eigenschaften

IUPAC Name |

3-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOZXACDNCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595474 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264272-63-1 | |

| Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)